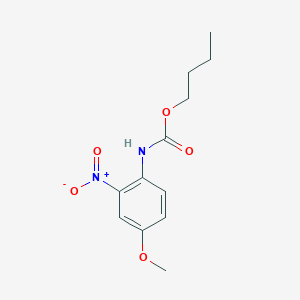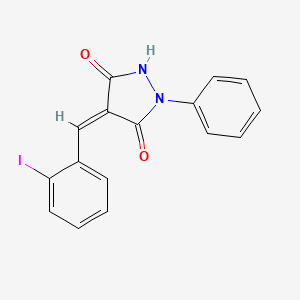![molecular formula C20H16N4O3 B5176623 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5176623.png)
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide, also known as DPI, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Wissenschaftliche Forschungsanwendungen
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide has been used as a tool in the study of various cellular processes, including apoptosis, cell migration, and differentiation.
Wirkmechanismus
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide is a potent inhibitor of PKC, an enzyme that plays a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and survival. By inhibiting PKC, 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide can modulate various cellular processes, leading to its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects:
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of NF-kappaB, a transcription factor that plays a crucial role in the regulation of inflammation. In addition, 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide has been shown to induce apoptosis in cancer cells and to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide is its potency as a PKC inhibitor, which makes it a useful tool in the study of various cellular processes. However, one of the limitations of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide is its potential toxicity, which can limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide. One direction is the development of more potent and selective PKC inhibitors, which could have potential therapeutic applications in various diseases. Another direction is the study of the role of PKC in various cellular processes, which could lead to a better understanding of the mechanisms underlying various diseases. Finally, the development of new methods for the synthesis of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide and related compounds could facilitate the study of their potential applications in various fields of scientific research.
In conclusion, 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its potent inhibition of PKC makes it a useful tool in the study of various cellular processes, and its anti-inflammatory, anti-tumor, and anti-viral effects make it a potential therapeutic agent for various diseases. However, its potential toxicity and limitations in in vivo experiments need to be taken into consideration. Further research is needed to explore its potential applications and to develop more potent and selective PKC inhibitors.
Synthesemethoden
The synthesis of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide involves the reaction of 2,5-dioxo-4-imidazolidinylidene with 3-bromo-1H-indole in the presence of triethylamine, followed by the reaction of the resulting compound with N-phenylacetamide. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
2-[3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]indol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-18(21-14-6-2-1-3-7-14)12-24-11-13(15-8-4-5-9-17(15)24)10-16-19(26)23-20(27)22-16/h1-11H,12H2,(H,21,25)(H2,22,23,26,27)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYWSDJANIYPEW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

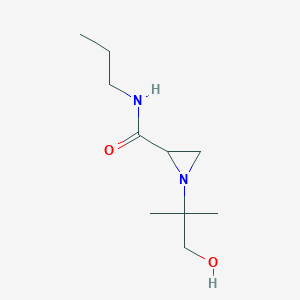
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)

![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5176548.png)

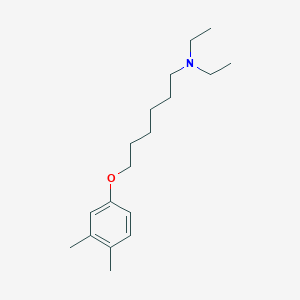
![3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B5176573.png)
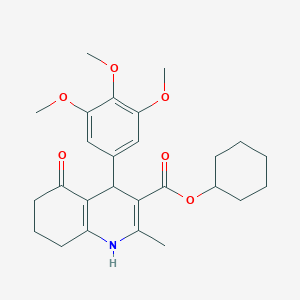
![5-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5176581.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5176582.png)

![7-allyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5176610.png)
